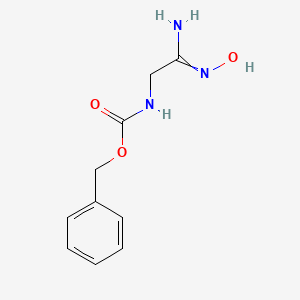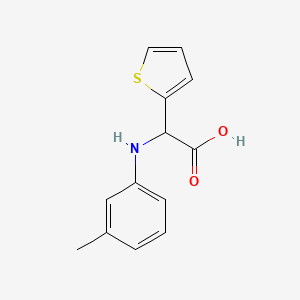
Thiophen-2-yl-m-tolylamino-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophen-2-yl-m-tolylamino acetic acid is a compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol It features a thiophene ring, a tolyl group, and an amino acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl-m-tolylamino acetic acid typically involves the condensation of thiophene derivatives with m-toluidine and glycine derivatives. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophen-2-yl-m-tolylamino acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fiesselmann synthesis or other condensation reactions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiophen-2-yl-m-tolylamino acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Thiophen-2-yl-m-tolylamino acetic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Thiophen-2-yl-m-tolylamino acetic acid may serve as a precursor for the development of new therapeutic agents.
Industry
Thiophene-based compounds are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Thiophen-2-yl-m-tolylamino acetic acid could be explored for similar applications.
Mecanismo De Acción
The mechanism of action of thiophen-2-yl-m-tolylamino acetic acid is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with applications in organic synthesis and materials science.
Tolylacetic acid: A compound with a similar tolyl group but lacking the thiophene ring.
Aminoacetic acid (Glycine): The simplest amino acid, which forms the backbone of thiophen-2-yl-m-tolylamino acetic acid.
Uniqueness
Thiophen-2-yl-m-tolylamino acetic acid is unique due to the combination of the thiophene ring, tolyl group, and amino acetic acid moiety
Propiedades
Fórmula molecular |
C13H13NO2S |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
2-(3-methylanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-4-2-5-10(8-9)14-12(13(15)16)11-6-3-7-17-11/h2-8,12,14H,1H3,(H,15,16) |
Clave InChI |
ZVCWCYUUHSQXHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



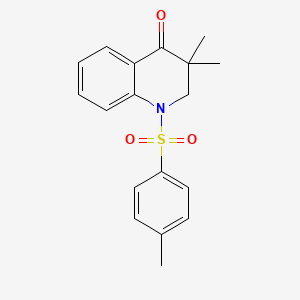
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)
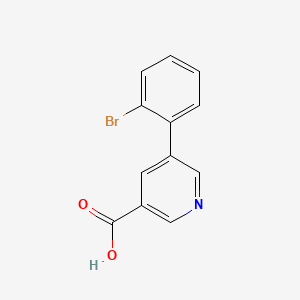

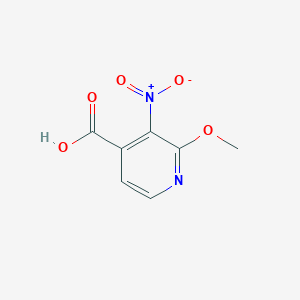
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)

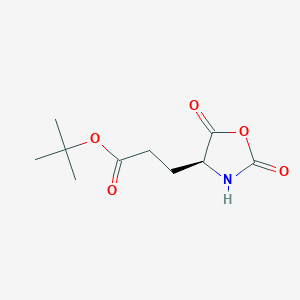
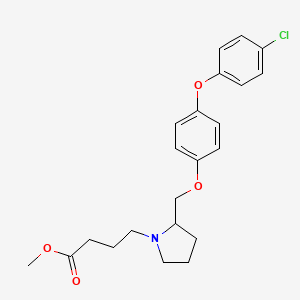
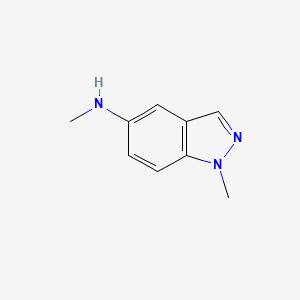
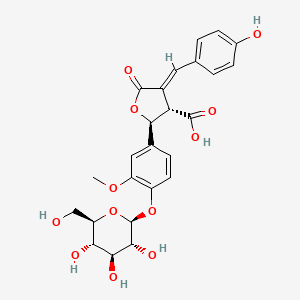
![4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid](/img/structure/B13916646.png)
